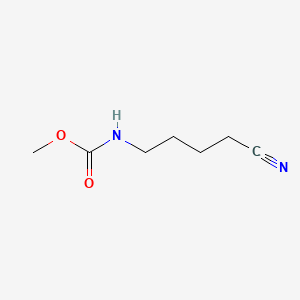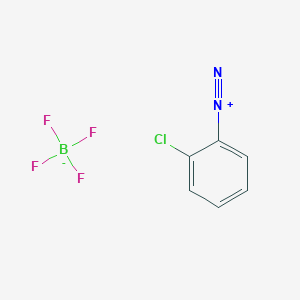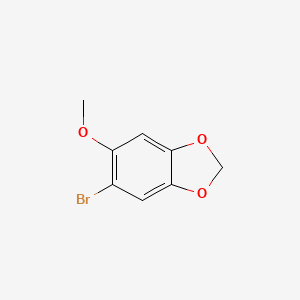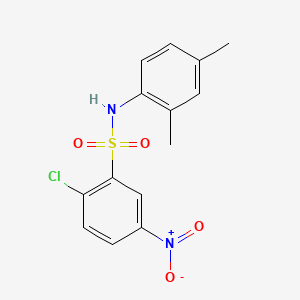
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride, also known as 3-MNP, is a synthetic compound used in a variety of scientific research applications. It is an aromatic amine, derived from the nitroalkylation of aniline with an alkyl halide. The hydrochloride form of the compound is a white, crystalline solid with a melting point of around 100°C. 3-MNP has been used in a range of studies, including biochemical and physiological experiments, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-MNP.
科学的研究の応用
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been used in a range of scientific research applications, including biochemical and physiological experiments, as well as laboratory experiments. It has been used to study the effects of nitric oxide on cell membranes, as well as to investigate the effects of nitric oxide on enzyme activity. 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has also been used to study the effects of nitric oxide on the regulation of gene expression. In addition, it has been used to study the effects of nitric oxide on the regulation of cell signaling pathways.
作用機序
The mechanism of action of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is not fully understood. However, it is thought to act as a nitric oxide donor, releasing nitric oxide into the surrounding environment. This nitric oxide is then able to interact with various cellular components, such as enzymes and cell membranes, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the production of nitric oxide in cells, which can lead to increased levels of nitric oxide in the surrounding environment. This increased nitric oxide can then interact with various cellular components, such as enzymes and cell membranes, to produce a range of effects. These effects include the regulation of gene expression, the regulation of cell signaling pathways, and the modulation of enzyme activity.
実験室実験の利点と制限
The use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable compared to other nitric oxide donors. It is also relatively non-toxic and has a low potential for causing side effects. However, it is important to note that 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is a relatively weak nitric oxide donor, and therefore may not be suitable for experiments that require a high concentration of nitric oxide.
将来の方向性
There are a number of potential future directions for the use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in scientific research. One potential direction is the use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in the study of nitric oxide-mediated signaling pathways in the brain. This could lead to a better understanding of the role of nitric oxide in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used to study the effects of nitric oxide on the immune system, which could lead to a better understanding of the role of nitric oxide in autoimmune diseases. Finally, 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used to study the effects of nitric oxide on cancer cells, which could lead to a better understanding of the role of nitric oxide in the development and progression of cancer.
合成法
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is synthesized by the nitroalkylation of aniline with an alkyl halide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium or nickel-based compound. The reaction is highly exothermic and the product is a white crystalline solid. The yield of the reaction is typically around 80%.
特性
IUPAC Name |
3-(3-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11;/h2,4-5H,3,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSQOJITDMELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)





![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
